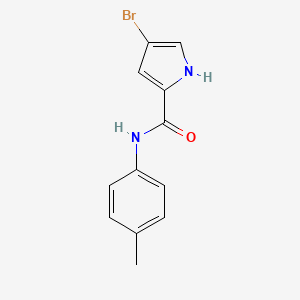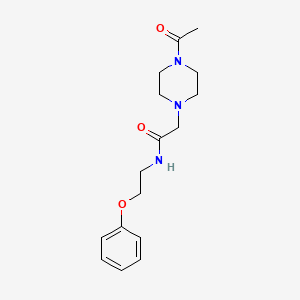
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide, also known as BML-210, is a chemical compound that belongs to the pyrrole class of organic compounds. It is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can reduce inflammation and potentially slow the growth of cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in vitro. In animal studies, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more stable and soluble formulations of 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide for use in clinical trials. Other areas of research include studying the effects of 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide on other pathways and its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has shown potential therapeutic properties in the treatment of cancer and inflammation. Its mechanism of action involves inhibiting the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. While 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has limitations in terms of its solubility and stability, there are several future directions for research on this compound.
Synthesemethoden
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-1H-pyrrole-2-carboxamide. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product, 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain enzymes.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-2-4-10(5-3-8)15-12(16)11-6-9(13)7-14-11/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKMWWIFXJJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)